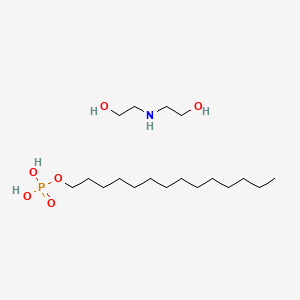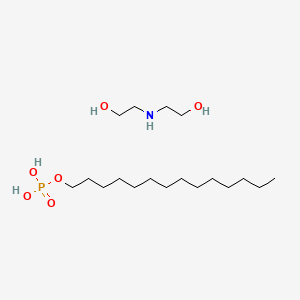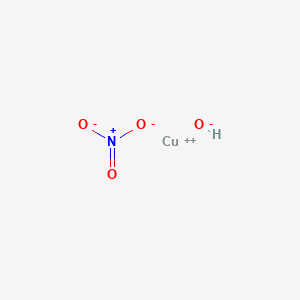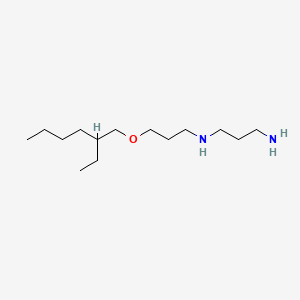
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in agriculture, medicine, and industrial chemistry. This compound, in particular, may have unique properties due to the presence of the chloroethyl and thenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea typically involves the reaction of 2-chloroethylamine with alpha-methyl-3-thenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: May be studied for its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Could be explored for its therapeutic potential, particularly in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea would depend on its specific interactions with molecular targets. For example, if it has biological activity, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloroethyl group could be involved in alkylation reactions, which are known to affect DNA and proteins.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-(3-thenyl)urea: Lacks the alpha-methyl group, which may affect its reactivity and properties.
1-(2-Bromoethyl)-3-(alpha-methyl-3-thenyl)urea: Similar structure but with a bromoethyl group instead of chloroethyl, which may influence its chemical behavior.
1-(2-Chloroethyl)-3-(alpha-methyl-2-thenyl)urea: Variation in the position of the thenyl group, potentially altering its properties.
Uniqueness
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
特性
| 102433-60-3 | |
分子式 |
C9H13ClN2OS |
分子量 |
232.73 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(1-thiophen-3-ylethyl)urea |
InChI |
InChI=1S/C9H13ClN2OS/c1-7(8-2-5-14-6-8)12-9(13)11-4-3-10/h2,5-7H,3-4H2,1H3,(H2,11,12,13) |
InChIキー |
PJGQEELZELMSLG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CSC=C1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)

